3-Chloro-3-(2-thienyl)methacrylaldehyde

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

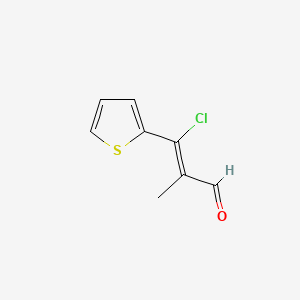

3-Chloro-3-(2-thienyl)methacrylaldehyde is an organic compound with the molecular formula C₈H₇ClOS. It is characterized by the presence of a chloro group, a thienyl ring, and an aldehyde functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-3-(2-thienyl)methacrylaldehyde typically involves the reaction of 2-thiophenecarboxaldehyde with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then subjected to further reaction conditions to yield the final product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-3-(2-thienyl)methacrylaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Substitution: Nucleophiles such as ammonia (NH₃) or thiols (RSH) can be used under basic conditions.

Major Products Formed:

Oxidation: 3-Chloro-3-(2-thienyl)carboxylic acid.

Reduction: 3-Chloro-3-(2-thienyl)methanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Chloro-3-(2-thienyl)methacrylaldehyde has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Chloro-3-(2-thienyl)methacrylaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The chloro group can also participate in electrophilic aromatic substitution reactions, further modifying the compound’s reactivity .

Comparison with Similar Compounds

- 3-Chloro-2-methyl-3-(2-thienyl)propenal

- (Z)-3-Chloro-2-methyl-3-(2-thenyl)-acrolein

Biological Activity

3-Chloro-3-(2-thienyl)methacrylaldehyde is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and applications in various fields, supported by research findings and case studies.

Chemical Structure and Properties

This compound features a methacrylic aldehyde structure with a chloro substituent and a thiophene ring. The presence of these functional groups contributes to its reactivity and biological activity.

Synthesis

The synthesis of this compound typically involves the reaction of thiophene derivatives with appropriate chlorinated reagents under controlled conditions. The methods employed can vary, but they generally focus on achieving high yields and purity of the final product.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing thiophene rings often demonstrate enhanced activity against various bacterial strains. A comparative study highlighted the effectiveness of thiophene-based compounds against Escherichia coli and Staphylococcus aureus, suggesting that the incorporation of the thiophene moiety is crucial for antibacterial activity.

Antitumor Activity

In vitro studies have also evaluated the antitumor potential of this compound. A notable investigation involved testing this compound against human cancer cell lines such as Patu8988 (pancreatic cancer) and SGC7901 (gastric cancer). The results indicated a dose-dependent cytotoxic effect, with IC50 values suggesting significant potential as an anticancer agent .

The proposed mechanism for the biological activity of this compound involves the induction of apoptosis in cancer cells. This is thought to occur through the disruption of mitochondrial function, leading to increased reactive oxygen species (ROS) production and subsequent cell death . The compound's ability to modulate apoptotic pathways may provide insights into its therapeutic applications.

Case Study 1: Antimicrobial Efficacy

A study conducted by researchers assessed the antimicrobial efficacy of various thiophene derivatives, including this compound. The results demonstrated that the compound exhibited substantial inhibition zones against both Gram-positive and Gram-negative bacteria, indicating its broad-spectrum antimicrobial properties .

Case Study 2: Anticancer Potential

In another investigation, the effects of this compound on human cancer cell lines were examined. The compound was found to significantly reduce cell viability in a concentration-dependent manner, with flow cytometry analyses confirming increased apoptosis rates in treated cells compared to controls .

Data Table: Biological Activities

Properties

CAS No. |

84100-52-7 |

|---|---|

Molecular Formula |

C8H7ClOS |

Molecular Weight |

186.66 g/mol |

IUPAC Name |

(Z)-3-chloro-2-methyl-3-thiophen-2-ylprop-2-enal |

InChI |

InChI=1S/C8H7ClOS/c1-6(5-10)8(9)7-3-2-4-11-7/h2-5H,1H3/b8-6- |

InChI Key |

DEJITVOMCFNCDM-VURMDHGXSA-N |

Isomeric SMILES |

C/C(=C(\C1=CC=CS1)/Cl)/C=O |

Canonical SMILES |

CC(=C(C1=CC=CS1)Cl)C=O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.